3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine
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Overview
Description
3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a butan-2-amine backbone with a methyl group and a 1-methyl-1H-imidazol-2-yl substituent. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts is crucial in minimizing environmental impact and ensuring sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole ring .
Scientific Research Applications
3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar biological activities.
2-methyl-1H-imidazole: Another imidazole derivative with a different substitution pattern.
4-methyl-1H-imidazole: Known for its use in various industrial applications.
Uniqueness
3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties. Its combination of a butan-2-amine backbone with an imidazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-methyl-1-(1-methylimidazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(2)8(10)6-9-11-4-5-12(9)3/h4-5,7-8H,6,10H2,1-3H3 |
InChI Key |
CRCQIJRAFJNVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=NC=CN1C)N |
Origin of Product |
United States |
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